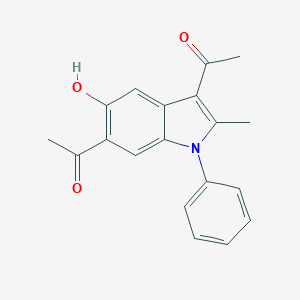![molecular formula C12H9ClN4O B271468 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one, also known as CPP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a pyrazolopyridine derivative with a unique chemical structure that enables it to interact with various biological targets.
作用機序
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one exerts its biological effects by interacting with various biological targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Moreover, 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has been shown to target the adenosine receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Moreover, 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has been found to have a neuroprotective effect and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has several advantages for lab experiments. It has a unique chemical structure that enables it to interact with various biological targets. Moreover, 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Moreover, 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one. One area of research is the development of novel 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one in combination with other drugs for the treatment of cancer and other diseases. Moreover, further studies are needed to elucidate the mechanism of action of 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one and its potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one in humans.
合成法
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one can be synthesized using a multistep process involving the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 3-amino-6-(4-chlorophenyl)pyrazolo[4,3-c]pyridine-4-one. Finally, the compound is reduced with sodium borohydride to yield 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one.
科学的研究の応用
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. Moreover, 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one |
|---|---|
分子式 |
C12H9ClN4O |
分子量 |
260.68 g/mol |
IUPAC名 |
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C12H9ClN4O/c13-7-3-1-6(2-4-7)8-5-9-10(12(18)15-8)11(14)17-16-9/h1-5,16-17H,14H2 |
InChIキー |
JAFDKTMLBDHIKS-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=NC(=O)C3=C(NNC3=C2)N)Cl |
SMILES |
C1=CC(=CC=C1C2=NC(=O)C3=C(NNC3=C2)N)Cl |
正規SMILES |
C1=CC(=CC=C1C2=NC(=O)C3=C(NNC3=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



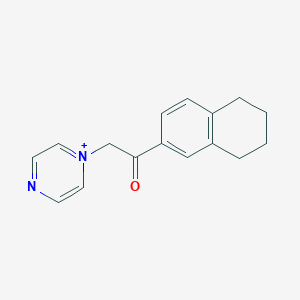
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)
![3-Bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271396.png)
![3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271397.png)
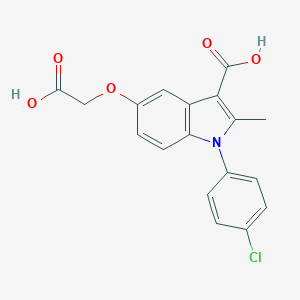
![1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B271400.png)

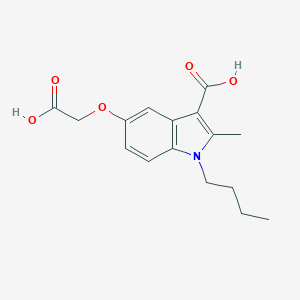

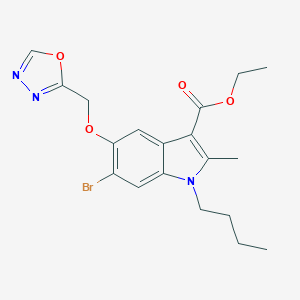
![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)
